
Application Notes and Protocols for Removing
Interfering Surfactants from Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: n,n-bis[2-(octylamino)ethyl]glycine

Cat. No.: B096743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Surfactants, or detergents, are indispensable reagents in protein research, crucial for cell lysis,

protein solubilization, and preventing non-specific binding in various applications. However,

their presence, even at low concentrations, can significantly interfere with common protein

quantification assays such as the Bicinchoninic Acid (BCA) and Bradford assays. This

interference can lead to inaccurate protein concentration measurements, which can

compromise downstream experiments. Therefore, the effective removal of these surfactants is

a critical step in sample preparation.

This document provides detailed application notes and protocols for several common methods

used to remove interfering surfactants from protein samples prior to protein quantification. The

methods covered include precipitation, dialysis, gel filtration chromatography, and the use of

commercially available detergent removal columns. Each method's principles, advantages, and

limitations are discussed to help researchers choose the most appropriate technique for their

specific application and sample type.

Impact of Surfactants on Protein Assays
Surfactants can interfere with protein assays in several ways:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b096743?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to

proteins, causing a shift in the dye's absorbance maximum. Surfactants can interfere by

binding to the dye, competing with the protein for dye binding, or by altering the pH of the

assay, all of which can lead to inaccurate results[1][2][3].

BCA Assay: While generally more tolerant to surfactants than the Bradford assay, the BCA

assay can still be affected[4]. The assay is based on the reduction of Cu²⁺ to Cu¹⁺ by peptide

bonds, followed by the chelation of Cu¹⁺ by bicinchoninic acid. Some surfactants can interact

with copper ions or the protein itself, leading to either an overestimation or underestimation

of the protein concentration[3][5].

Methods for Surfactant Removal
Several methods are available for removing surfactants from protein samples, each with its

own set of advantages and disadvantages. The choice of method depends on factors such as

the type and concentration of the surfactant, the properties of the protein of interest, the sample

volume, and the required purity.

Precipitation
Protein precipitation is a widely used technique to separate proteins from various

contaminants, including surfactants. This is typically achieved by adding organic solvents or

acids that reduce the solubility of the proteins, causing them to precipitate out of the solution.

Acetone Precipitation: Acetone is a water-miscible organic solvent that effectively

precipitates proteins while leaving many interfering substances, including some surfactants,

in the supernatant.

Trichloroacetic Acid (TCA) Precipitation: TCA is a strong acid that causes proteins to lose

their native charge and precipitate. It is a very effective method for concentrating proteins

and removing a wide range of contaminants[6]. A combination of TCA and acetone is often

more effective than either reagent alone.

Dialysis
Dialysis is a size-based separation technique that removes small molecules like surfactant

monomers from a protein solution through a semi-permeable membrane. This method is gentle
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and generally preserves the native state of the protein. However, its efficiency is dependent on

the critical micelle concentration (CMC) of the detergent; detergents with a low CMC are

difficult to remove as they exist predominantly in large micelles that cannot pass through the

membrane pores[3][7][8][9].

Gel Filtration Chromatography
Also known as size-exclusion chromatography, this method separates molecules based on

their size. The protein sample is passed through a column packed with a porous resin. Larger

protein molecules are excluded from the pores and elute first, while smaller surfactant

monomers and micelles enter the pores and are retarded, thus being separated from the

protein[8][10][11][12][13].

Detergent Removal Columns
Several commercially available spin columns and resins are specifically designed for the rapid

and efficient removal of a broad range of detergents. These products often utilize affinity or

hydrophobic interaction chromatography to bind the surfactant molecules while allowing the

protein to pass through[3][4][7][14][15][16][17].

Quantitative Comparison of Surfactant Removal
Methods
The following table summarizes the performance of various surfactant removal methods in

terms of detergent removal efficiency and protein recovery. The data is compiled from various

sources and represents typical performance. Actual results may vary depending on the specific

protein, surfactant, and experimental conditions.
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Method Surfactant
Starting
Concentrati
on (%)

Detergent
Removal
(%)

Protein
Recovery
(%)

Reference

Detergent

Removal

Resin

SDS 2.5 >99 ~95 [7]

Sodium

Deoxycholate
5 >99 ~100 [7]

CHAPS 3 >99 ~90 [7]

Octyl

Glucoside
5 >99 ~90 [7]

Triton X-100 2 >99 ~87 [7]

NP-40 1 >95 ~91 [7]

Tween-20 0.25 >99 ~87 [7]

Dialysis

Octyl ß-

thioglucopyra

noside

43mM
~95 (after 6

hours)

High (not

specified)
[7]

Acetone

Precipitation
Not specified Not specified

High

(qualitative)

~70-80 (can

be variable)
[18]

TCA/Acetone

Precipitation
Not specified Not specified

Very High

(qualitative)

Variable, can

be lower than

acetone

alone

Gel Filtration

Deoxycholate

, Cholic Acid,

Triton X-100

Not specified
More efficient

than dialysis

High (not

specified)
[9]

Experimental Protocols
Protocol 1: Acetone Precipitation
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This protocol is suitable for precipitating proteins from solutions containing detergents and

other interfering substances.

Materials:

Ice-cold acetone (-20°C)

Microcentrifuge tubes (acetone-compatible)

Microcentrifuge

Resuspension buffer compatible with the downstream protein assay (e.g., PBS, Tris buffer)

Procedure:

Place the protein sample in a microcentrifuge tube.

Add four volumes of ice-cold acetone to the protein sample.

Vortex briefly to mix.

Incubate the mixture at -20°C for at least 60 minutes. For dilute samples, incubation can be

extended overnight.

Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

Carefully decant and discard the supernatant, ensuring the protein pellet is not disturbed.

Allow the pellet to air-dry in a fume hood for 10-30 minutes to evaporate the residual

acetone. Do not over-dry the pellet, as it may become difficult to redissolve.

Resuspend the protein pellet in a suitable volume of the desired buffer.

Caption: Workflow for acetone precipitation of proteins.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This protocol is a robust method for protein precipitation and removal of various interfering

substances.
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Materials:

100% (w/v) Trichloroacetic acid (TCA) stock solution

Ice-cold acetone

Microcentrifuge tubes

Microcentrifuge

Resuspension buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

To your protein sample, add an equal volume of 20% TCA (prepared by diluting the 100%

stock). Alternatively, add 100% TCA to a final concentration of 20%.

Incubate the sample on ice for 30 minutes.

Centrifuge at maximum speed (e.g., 14,000 rpm) in a microcentrifuge for 15 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet by adding approximately 300 µL of cold acetone and centrifuging for 5

minutes at 4°C. Repeat this wash step once more.

After the final wash, remove the supernatant and allow the pellet to air-dry.

Resuspend the pellet in a suitable buffer. If the resuspension buffer turns yellow (indicating

residual acid), add a small amount of 1 M Tris-HCl, pH 8.0 to neutralize it[6].

Caption: Workflow for TCA precipitation of proteins.

Protocol 3: Detergent Removal Using a Commercial Spin
Column (Example: Pierce Detergent Removal Spin
Columns)
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This protocol provides a general guideline for using commercially available detergent removal

spin columns. Always refer to the manufacturer's specific instructions.

Materials:

Detergent Removal Spin Column

Collection tubes

Equilibration/Wash Buffer (as recommended by the manufacturer, typically a buffer at pH 4-

10 without organic solvents)[17]

Microcentrifuge

Procedure:

Prepare the spin column by removing the bottom closure and placing it into a collection tube.

Centrifuge for the time and speed recommended by the manufacturer to remove the storage

buffer. Discard the flow-through.

Equilibrate the resin by adding the recommended volume of wash/equilibration buffer and

centrifuging. Repeat this step two more times, discarding the flow-through each time.

Place the column in a new collection tube.

Slowly apply the protein sample to the top of the resin bed.

Incubate for the time specified in the product manual (typically 2-10 minutes at room

temperature).

Centrifuge at the recommended speed and time to collect the detergent-free sample in the

collection tube.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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